1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3 |
InChI Key |
JRHRLCGEHYWREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
- Reactants: 1,2,3,4-tetrahydronaphthalene and an acyl chloride (such as propanoyl chloride).
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
- Solvent: Typically an inert solvent like dichloromethane or carbon disulfide.
- Conditions: Controlled temperature and reaction time to optimize yield and minimize side reactions.
Mechanism:
The Lewis acid activates the acyl chloride to form an acylium ion, which then electrophilically attacks the aromatic ring of tetrahydronaphthalene at the 1-position, yielding the ketone product.
Purification:
The product is purified by recrystallization or chromatographic techniques to achieve high purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Reaction Time | Several hours (e.g., 4-12 h) | Monitored by TLC or GC |
| Solvent | Dichloromethane or carbon disulfide | Inert, non-nucleophilic solvents |
| Yield | Moderate to high (60-85%) | Dependent on precise conditions |
This method is well-documented for its efficiency and scalability in producing this compound.
Alternative Synthetic Routes Involving Amine Intermediates
While the Friedel-Crafts acylation is the primary route, some related synthetic approaches involve the preparation of amine derivatives of tetrahydronaphthalene, which can be subsequently converted into ketones or related compounds.
Example Procedure:
- Starting from (R)-1,2,3,4-tetrahydronaphthalen-1-amine, formylation with ethyl formate at elevated temperatures (60-80°C) yields the corresponding formamide intermediate.
- Reduction of the formamide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions produces amine derivatives.
- Subsequent acylation or oxidation steps can lead to ketone formation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | Ethyl formate, 60-80°C, 14 h | 63-80 | Formation of formamide intermediate |
| Reduction | LiAlH4 in THF, reflux overnight | ~80 | Produces amine derivative |
| Acylation (if applied) | Acyl chloride, Lewis acid catalyst | Variable | Converts amine to ketone or related |
This multi-step approach is more complex and less direct than Friedel-Crafts but useful for derivatives and related compounds.
Analytical and Purification Techniques
After synthesis, the compound is typically characterized and purified using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity.
- Gas Chromatography (GC): Assesses purity and identifies side products.
- Column Chromatography: Used for purification, often with mixtures of hexanes and ethyl acetate.
- Recrystallization: Common solvents include ethanol or hexanes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 1,2,3,4-Tetrahydronaphthalene, Propanoyl chloride, AlCl3 | 0°C to RT, several hours | 60-85 | Direct, scalable, well-established | Requires Lewis acid, moisture sensitive |
| Formylation + Reduction | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, Ethyl formate, LiAlH4 | 60-80°C, overnight reflux | 63-80 | Allows access to derivatives | Multi-step, longer reaction times |
Research Findings and Applications
The ketone this compound is a versatile intermediate in organic synthesis, used in the preparation of heterocyclic compounds and biologically active molecules. Its reactivity is largely due to the carbonyl group and the tetrahydronaphthalene ring system, which can undergo further functionalization.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group undergoes nucleophilic addition with various reagents:
| Reagent/Conditions | Product Formed | Key Characteristics | References |
|---|---|---|---|
| Grignard reagents (RMgX) | Tertiary alcohol derivatives | Alkyl group addition to carbonyl | |
| Sodium cyanide (NaCN) | Cyanohydrin formation | Enhanced stability at α-carbon | |
| Hydroxylamine (NH₂OH) | Oxime derivative | Formation of C=N bond |
Mechanistic Insight : The electrophilic carbonyl carbon is attacked by nucleophiles (e.g., RMgX, CN⁻), followed by protonation to yield secondary or tertiary alcohols, cyanohydrins, or imines.
Reduction Reactions
The ketone group is reduced to a secondary alcohol:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| NaBH₄ in ethanol | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol | 85–92% | |
| LiAlH₄ in dry ether | Same as above | >95% |
Notes : The trifluoro analog (C13H13F3O) shows similar reduction pathways with LiAlH₄, producing fluorinated alcohols. Stereochemical outcomes depend on the reducing agent’s selectivity.
Oxidation and Cleavage Reactions
While ketones are oxidation-resistant, harsh conditions induce cleavage:
| Reagent/Conditions | Product | Observations | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ (acidic) | Carboxylic acid derivatives | Ring-opening via Baeyer-Villiger | |
| CrO₃ in acetone (Jones oxidation) | Diketone formation | Partial oxidation observed |
Caution : Over-oxidation may fragment the tetrahydronaphthalene ring, necessitating controlled conditions.
Condensation Reactions
The compound participates in aldol-like condensations:
| Reagent/Conditions | Product | Application | References |
|---|---|---|---|
| 4-Fluorobenzaldehyde/base | α,β-Unsaturated ketone adduct | Anticancer intermediate synthesis |
Example : Reaction with 4-fluorobenzaldehyde under basic conditions yields a chromane derivative, a precursor in prostate cancer drug candidates .
Enolate-Mediated Reactions
Deprotonation at the α-carbon generates enolates for further functionalization:
| Reagent/Conditions | Product | Key Reaction Type | References |
|---|---|---|---|
| LDA/THF, alkyl halide (R-X) | α-Alkylated derivative | C–C bond formation | |
| Acetyl chloride | β-Diketone | Acylation |
Synthetic Utility : Enolate alkylation expands the molecule’s scaffold for medicinal chemistry applications.
Biological Activity via Reactivity
While not a direct reaction, the compound’s ketone group influences bioactivity:
-
Hydrogen Bonding : The carbonyl interacts with enzyme active sites, modulating pharmacological effects.
-
Metabolic Oxidation : In vivo reduction to the alcohol form (propan-2-ol derivative) enhances bioavailability.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Fluorination (e.g., CF₃ substitution) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration in drug design .
- Aromatic extensions (e.g., methoxy-phenyl in tetrahydroisoquinoline derivatives) improve π-π stacking interactions, relevant to receptor binding .
- Hydroxy/methoxy groups introduce hydrogen-bonding capabilities and chirality, critical for stereoselective biological activity .
Reactivity Comparison
Physicochemical Properties
Spectral Data
Biological Activity
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one, also known by its CAS number 59175-42-7, is a compound with significant biological interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, receptor interactions, and implications for drug discovery.
- Molecular Formula : C13H16O
- Molecular Weight : 188.27 g/mol
- CAS Number : 59175-42-7
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydronaphthalene compounds, including this compound. One notable study isolated several compounds from Olax imbricata, revealing that certain tetrahydronaphthalene derivatives exhibited significant cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 16.3 |
| Compound 1 | HepG2 | 34.3 |
| Compound 1 | LU | 8.0 |
These findings suggest that tetrahydronaphthalene derivatives may have potential as anticancer agents due to their ability to induce cell death in specific cancer types .
Receptor Interactions
The compound has been studied for its interaction with various biological targets, particularly in the context of neurodegenerative diseases. It is noted that compounds similar to this compound can act on monoamine oxidase B (MAO-B), a critical enzyme involved in dopamine metabolism. Inhibitors of MAO-B are of particular interest for their therapeutic potential in treating Parkinson's disease.
A comparative analysis of various ligands binding to MAO-B indicated that modifications to the tetrahydronaphthalene structure could enhance inhibitory activity. For instance:
| Ligand | Binding Affinity (IC50) |
|---|---|
| Safinamide | 21 nM |
| M3 (Tetrahydronaphthalene derivative) | IC50 = 21 nM |
| M1 (Electron-acceptor substituent) | IC50 = 26 nM |
This data highlights the potential for optimizing tetrahydronaphthalene derivatives to achieve desired pharmacological effects .
Study on Neurodegenerative Disorders
A comprehensive review explored the role of MAO-B inhibitors in neurodegenerative disorders. The study emphasized that longer exposure to these inhibitors could reduce the need for levodopa and slow disease progression in Parkinson's disease patients. The relevance of tetrahydronaphthalene derivatives in this context was underscored by their structural similarity to known MAO-B inhibitors .
Fragment-Based Drug Discovery
Another significant area of research involves fragment-based drug discovery where small molecules like tetrahydronaphthalene derivatives are screened for their ability to bind specific targets. This approach has accelerated the identification of new therapeutic candidates by leveraging the unique binding properties of compounds like this compound .
Q & A
Q. What are the common synthetic routes for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one, and what optimization strategies are recommended?
The compound can be synthesized via condensation reactions, such as the modified Nencki method using ZnCl₂ as a catalyst (e.g., refluxing naphthol derivatives with acetic acid) . Advanced routes involve coupling tetrahydronaphthalene scaffolds with ketones or aldehydes under basic conditions (e.g., KOH in ethanol) . Optimization includes solvent selection (polar aprotic solvents enhance yield), temperature control (60–80°C minimizes side reactions), and catalyst screening (ZnCl₂ vs. BF₃·Et₂O for regioselectivity).
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., single-crystal studies with R factor < 0.04) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., δ 2.57–2.87 ppm for methylene protons adjacent to the ketone) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 215.18) .
Cross-validation using IR (C=O stretch ~1700 cm⁻¹) and elemental analysis is recommended.
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
Reported activities include:
- Antimicrobial : Tested via microdilution assays (MIC ≤ 25 µg/mL against S. aureus) .
- Receptor modulation : Radioligand binding assays (e.g., NOP receptor affinity, IC₅₀ ~100 nM) .
- Anti-inflammatory : Inhibition of COX-2 (ELISA-based assays, 40–60% inhibition at 10 µM) .
Advanced Research Questions
Q. What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?
Stereochemical ambiguity in tetrahydronaphthalene derivatives often results from axial chirality. Strategies include:
- Chiral chromatography (e.g., HPLC with amylose columns) to separate enantiomers .
- Asymmetric catalysis : Use of (R)-BINAP ligands to control piperidine ring conformation .
- Crystallographic validation : Single-crystal X-ray studies resolve R/S configurations (e.g., Cahn-Ingold-Prelog priority rules) .
Q. How can researchers address discrepancies between NMR and X-ray data in structural analysis?
Discrepancies (e.g., bond length variations >0.05 Å) may arise from dynamic effects in solution vs. solid-state. Mitigation steps:
Q. What strategies are effective in designing analogs for specific biological targets (e.g., opioid receptors)?
- Scaffold hopping : Replace the propan-2-one moiety with indolin-2-one or morpholine rings to enhance receptor selectivity .
- Pharmacophore modeling : Align ketone and aromatic groups with NOP receptor active sites (docking scores < −8.0 kcal/mol) .
- ADMET profiling : Optimize logP (2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .
Q. What analytical methods are recommended for detecting impurities in synthetic batches?
Q. How can computational modeling enhance understanding of its reactivity and stability?
Q. What experimental evidence supports or contradicts its reported biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
